Methyl 4-amino-2-methoxy-5-nitrobenzoate
Overview
Description
“Methyl 4-amino-2-methoxy-5-nitrobenzoate” is a chemical compound with the molecular formula C9H10N2O5 . It is also known as "4-Amino-2-methoxy-5-nitrobenzoicacidmethylester" . It appears as a white to pale cream to pale yellow crystalline powder .
Synthesis Analysis
The synthesis of “Methyl 4-amino-2-methoxy-5-nitrobenzoate” involves a reaction with palladium on activated charcoal and hydrogen in methanol . The mixture is stirred under hydrogen at 50 °C for 12 hours. After the palladium on activated charcoal is filtered, the filtrate is concentrated to afford the product .Molecular Structure Analysis
The InChI code for “Methyl 4-amino-2-methoxy-5-nitrobenzoate” is 1S/C9H10N2O5/c1-15-8-4-6 (10)7 (11 (13)14)3-5 (8)9 (12)16-2/h3-4H,10H2,1-2H3 . The InChI key is CUJURECWKNETII-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 4-amino-2-methoxy-5-nitrobenzoate” include a reaction with palladium on activated charcoal and hydrogen in methanol . This reaction is carried out at 50 °C for 12 hours .Physical And Chemical Properties Analysis
“Methyl 4-amino-2-methoxy-5-nitrobenzoate” is a solid at room temperature . It has a molecular weight of 226.19 g/mol . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Pharmaceutical Applications
Methyl 4-amino-2-methoxy-5-nitrobenzoate: is a compound with potential applications in the pharmaceutical industry. It can serve as a precursor in the synthesis of various drugs, particularly those that require a nitroaromatic moiety as part of their structure. The nitro group in this compound can be reduced to an amine, which can then be used to create a wide range of therapeutic agents, including analgesics, antipyretics, and anti-inflammatory drugs .
Materials Science
In materials science, this compound’s derivatives could be utilized in the creation of novel polymers or coatings. Its molecular structure allows for the introduction of functional groups that can alter the physical properties of materials, such as thermal stability, rigidity, and solubility. This adaptability makes it a valuable component in developing advanced materials for various applications.
Chemical Synthesis
Methyl 4-amino-2-methoxy-5-nitrobenzoate: plays a crucial role in multistep synthesis processes. It can undergo a series of reactions, including acylation, nitration, and bromination, to yield complex organic compounds. These reactions are fundamental in the production of dyes, pigments, and other industrial chemicals .
Analytical Chemistry
This compound can be used as a standard or reference material in chromatographic analysis due to its well-defined properties. It can help in the calibration of instruments and ensure the accuracy of analytical methods such as HPLC, LC-MS, and UPLC. Its presence in a sample can be indicative of specific chemical processes or contamination levels .
Biochemistry
In biochemistry, Methyl 4-amino-2-methoxy-5-nitrobenzoate could be used in enzyme studies, particularly those involving nitroreductase enzymes. These enzymes play a role in the metabolic pathways of nitroaromatic compounds, and studying their interaction with this compound can provide insights into their mechanism of action and potential biotechnological applications .
Environmental Science
The environmental impact of nitroaromatic compounds is a significant area of study. Methyl 4-amino-2-methoxy-5-nitrobenzoate can be used to study the degradation pathways and persistence of such compounds in the environment. Understanding its behavior can lead to better management strategies for pollutants and the development of bioremediation techniques .
Safety and Hazards
“Methyl 4-amino-2-methoxy-5-nitrobenzoate” is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Mechanism of Action
Mode of Action
It is known that nitro compounds, such as Methyl 4-amino-2-methoxy-5-nitrobenzoate, contain a nitro group (−NO2) that is a hybrid of two equivalent resonance structures . This group may interact with its targets in a specific manner, leading to changes in the target molecules . .
Biochemical Pathways
Nitro compounds can participate in various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines
properties
IUPAC Name |
methyl 4-amino-2-methoxy-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJURECWKNETII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866754 | |
Record name | Methyl 4-amino-2-methoxy-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59338-84-0 | |
Record name | Benzoic acid, 4-amino-2-methoxy-5-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59338-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-5-nitro-o-anisate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-amino-5-nitro-o-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.076 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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